Methyl 2,4-dichloro-6-methylbenzoate
Description
Methyl 2,4-dichloro-6-methylbenzoate is a chlorinated aromatic ester derived from 2,4-dichloro-6-methylbenzoic acid, esterified with methanol. Its molecular formula is C₉H₈Cl₂O₂, with a molecular weight of 223.07 g/mol. Structurally, it features chlorine substituents at the 2- and 4-positions and a methyl group at the 6-position of the benzene ring (Figure 1). This substitution pattern enhances lipophilicity and steric hindrance compared to simpler benzoate esters. While specific data on this compound are absent in the provided evidence, its properties can be inferred from structurally related chlorinated esters, such as methyl 6-chloronicotinate (C₇H₆ClNO₂, 171.58 g/mol) and methyl salicylate (C₈H₈O₃, 152.15 g/mol) . Chlorinated benzoates are commonly utilized in agrochemicals, pharmaceuticals, and as intermediates in organic synthesis due to their stability and reactivity.
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
methyl 2,4-dichloro-6-methylbenzoate |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
FWWCPHZSLUDHBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dichloro-6-methylbenzoate can be synthesized through the esterification of 2,4-dichloro-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2,4-diamino-6-methylbenzoate when using ammonia.
Reduction: 2,4-dichloro-6-methylbenzyl alcohol.
Oxidation: 2,4-dichloro-6-methylbenzoic acid.
Scientific Research Applications
Methyl 2,4-dichloro-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments
Mechanism of Action
The mechanism of action of methyl 2,4-dichloro-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- Methyl 6-Chloronicotinate: A methyl ester of a chlorinated nicotinic acid derivative. Unlike the target compound, it contains a nitrogen heterocycle (pyridine ring) instead of a benzene ring, altering electronic properties and reactivity. The chlorine at the 6-position reduces solubility in polar solvents compared to non-chlorinated esters .
- Methyl Salicylate: A non-chlorinated ester of salicylic acid. The absence of chlorine substituents results in higher volatility (vapor pressure: 0.011 kPa at 25°C) and lower molecular weight, making it a common volatile organic compound (VOC) in atmospheric studies .
- Sandaracopimaric Acid Methyl Ester : A diterpene methyl ester isolated from plant resins. Its bicyclic structure contrasts with the planar aromatic system of the target compound, leading to differences in thermal stability and chromatographic behavior .

Physical and Chemical Properties
- Lipophilicity: The 2,4-dichloro-6-methyl substitution increases logP (octanol-water partition coefficient) compared to mono-chlorinated or non-chlorinated esters, enhancing membrane permeability in biological systems.
- Thermal Stability : Chlorine atoms and aromaticity likely confer higher melting and boiling points than aliphatic esters (e.g., methyl salicylate boils at 222°C) .
- Solubility : Reduced water solubility compared to methyl salicylate (1.4 g/L at 20°C) due to hydrophobic chlorine substituents .
Data Tables
Table 1: Comparison of Methyl 2,4-Dichloro-6-Methylbenzoate with Structural Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water (g/L) | Vapor Pressure (kPa) |
|---|---|---|---|---|---|
| This compound* | C₉H₈Cl₂O₂ | 223.07 | ~250 (estimated) | <0.1 (estimated) | 0.005 (estimated) |
| Methyl 6-chloronicotinate | C₇H₆ClNO₂ | 171.58 | 220–225 | 0.5 | 0.008 |
| Methyl salicylate | C₈H₈O₃ | 152.15 | 222 | 1.4 | 0.011 |
| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | >300 | Insoluble | <0.001 |
*Theoretical data inferred from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

